Cas no 2172567-92-7 (5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carbothioamide)

5-Ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carbothioamide is a heterocyclic compound featuring a triazole core substituted with an ethyl group at the 5-position and a 2-methylcyclopropyl moiety at the 1-position, along with a carbothioamide functional group at the 4-position. This structure imparts unique reactivity and potential applications in medicinal chemistry and agrochemical research. The presence of the carbothioamide group enhances its ability to participate in hydrogen bonding and metal coordination, making it a versatile intermediate for synthesizing biologically active molecules. Its compact cyclopropyl substituent may contribute to improved metabolic stability and selectivity in target interactions. The compound's well-defined structure allows for precise modifications in drug discovery and material science applications.
5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carbothioamide structure
2172567-92-7 structure
Product name:5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carbothioamide
CAS No:2172567-92-7
MF:C9H14N4S
MW:210.299259662628
CID:6092368
PubChem ID:165601195

5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carbothioamide Chemical and Physical Properties

Names and Identifiers

    • 5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carbothioamide
    • 2172567-92-7
    • EN300-1596528
    • Inchi: 1S/C9H14N4S/c1-3-6-8(9(10)14)11-12-13(6)7-4-5(7)2/h5,7H,3-4H2,1-2H3,(H2,10,14)
    • InChI Key: YIUOYFMILKLUSR-UHFFFAOYSA-N
    • SMILES: S=C(C1=C(CC)N(C2CC2C)N=N1)N

Computed Properties

  • Exact Mass: 210.09391764g/mol
  • Monoisotopic Mass: 210.09391764g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 88.8Ų
  • XLogP3: 1.2

5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carbothioamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1596528-0.05g
5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carbothioamide
2172567-92-7
0.05g
$1417.0 2023-06-04
Enamine
EN300-1596528-0.25g
5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carbothioamide
2172567-92-7
0.25g
$1551.0 2023-06-04
Enamine
EN300-1596528-2.5g
5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carbothioamide
2172567-92-7
2.5g
$3304.0 2023-06-04
Enamine
EN300-1596528-250mg
5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carbothioamide
2172567-92-7
250mg
$1551.0 2023-09-23
Enamine
EN300-1596528-50mg
5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carbothioamide
2172567-92-7
50mg
$1417.0 2023-09-23
Enamine
EN300-1596528-100mg
5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carbothioamide
2172567-92-7
100mg
$1484.0 2023-09-23
Enamine
EN300-1596528-1000mg
5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carbothioamide
2172567-92-7
1000mg
$1686.0 2023-09-23
Enamine
EN300-1596528-2500mg
5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carbothioamide
2172567-92-7
2500mg
$3304.0 2023-09-23
Enamine
EN300-1596528-0.1g
5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carbothioamide
2172567-92-7
0.1g
$1484.0 2023-06-04
Enamine
EN300-1596528-0.5g
5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carbothioamide
2172567-92-7
0.5g
$1619.0 2023-06-04

5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carbothioamide Related Literature

Additional information on 5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carbothioamide

Comprehensive Analysis of 5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carbothioamide (CAS No. 2172567-92-7)

The compound 5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carbothioamide (CAS No. 2172567-92-7) has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and agrochemical research. This heterocyclic molecule features a 1,2,3-triazole core, a cyclopropyl substituent, and a carbothioamide functional group, making it a versatile scaffold for drug discovery and material science. Researchers are particularly interested in its role as a bioactive intermediate, with studies exploring its antimicrobial, antifungal, and enzyme inhibition capabilities.

In the context of current trends, the demand for triazole derivatives has surged due to their widespread use in crop protection and medicinal chemistry. The 5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carbothioamide structure aligns with the growing focus on sustainable agrochemicals and green chemistry. Its carbothioamide moiety is particularly noteworthy, as it often enhances binding affinity to biological targets, a feature highly sought after in drug design and molecular optimization.

From a synthetic perspective, the preparation of CAS No. 2172567-92-7 involves multi-step organic reactions, including cycloaddition and functional group transformations. The 2-methylcyclopropyl group introduces steric constraints that can influence the compound's conformational stability and reactivity. These characteristics are critical for researchers investigating structure-activity relationships (SAR) in drug development. Recent publications have highlighted its potential as a lead compound for treating resistant microbial strains, a topic of high relevance given the global rise in antibiotic resistance.

The physicochemical properties of 5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carbothioamide also make it a candidate for computational chemistry studies. Its moderate lipophilicity and hydrogen bonding capacity are optimal for molecular docking simulations, a technique increasingly used in virtual screening pipelines. Furthermore, the compound's stability under various pH conditions has sparked interest in its formulation potential for oral bioavailability studies.

In the agrochemical sector, derivatives of 1,2,3-triazole are known for their pesticidal activity, and this compound's ethyl and methylcyclopropyl substituents may offer enhanced pest selectivity. With the agricultural industry seeking low-toxicity alternatives to traditional pesticides, CAS No. 2172567-92-7 represents a promising avenue for next-generation crop protection agents.

As the scientific community continues to explore heterocyclic chemistry, compounds like 5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carbothioamide will remain at the forefront of innovation. Its dual applicability in pharmaceuticals and agrochemicals underscores the importance of interdisciplinary research in addressing contemporary challenges such as disease treatment and food security.

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